5-Chloro-9-oxo-N-(propan-2-YL)-9H-xanthene-2-carboxamide
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Overview
Description
5-Chloro-9-oxo-N-(propan-2-YL)-9H-xanthene-2-carboxamide is a synthetic organic compound that belongs to the xanthene family. Xanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a xanthene core with specific functional groups attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-9-oxo-N-(propan-2-YL)-9H-xanthene-2-carboxamide typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the xanthene core through cyclization reactions.
Step 2: Introduction of the chloro group via halogenation reactions.
Step 3: Attachment of the carboxamide group through amidation reactions.
Step 4: Incorporation of the propan-2-yl group through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-9-oxo-N-(propan-2-YL)-9H-xanthene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-9-oxo-N-(propan-2-YL)-9H-xanthene-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other biomolecules.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
9-Oxo-9H-xanthene-2-carboxamide: Lacks the chloro and propan-2-yl groups.
5-Chloro-9-oxo-9H-xanthene-2-carboxylic acid: Lacks the propan-2-yl group and has a carboxylic acid instead of a carboxamide group.
Uniqueness
5-Chloro-9-oxo-N-(propan-2-YL)-9H-xanthene-2-carboxamide is unique due to its specific functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
88086-78-6 |
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Molecular Formula |
C17H14ClNO3 |
Molecular Weight |
315.7 g/mol |
IUPAC Name |
5-chloro-9-oxo-N-propan-2-ylxanthene-2-carboxamide |
InChI |
InChI=1S/C17H14ClNO3/c1-9(2)19-17(21)10-6-7-14-12(8-10)15(20)11-4-3-5-13(18)16(11)22-14/h3-9H,1-2H3,(H,19,21) |
InChI Key |
HEORUKKLEPBLSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)OC3=C(C2=O)C=CC=C3Cl |
Origin of Product |
United States |
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